Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Regioisomeric differentiation Lipophilicity Polar surface area

This meta-ethoxycarbonylphenyl benzothiophene sulfamoyl ester is a regioisomeric probe for PPAR agonist screening, offering divergent logP and PSA relative to its para isomer. Ideal as a matched molecular pair for target engagement and differential ester hydrolysis studies. Secure ≥95% purity for reproducible SAR data. Inquire now for pricing and availability.

Molecular Formula C19H17NO6S2
Molecular Weight 419.47
CAS No. 932520-89-3
Cat. No. B2473665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
CAS932520-89-3
Molecular FormulaC19H17NO6S2
Molecular Weight419.47
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C19H17NO6S2/c1-3-26-18(21)12-7-6-8-13(11-12)20-28(23,24)17-14-9-4-5-10-15(14)27-16(17)19(22)25-2/h4-11,20H,3H2,1-2H3
InChIKeyDNSIWTJLRCVTAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 135 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932520-89-3): Core Identity, Class, and Source Baseline


Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932520-89-3) is a synthetic small molecule belonging to the 3-sulfamoyl-1-benzothiophene-2-carboxylate class, characterized by a benzothiophene core functionalized at the 3-position with a sulfamoyl linker bearing a meta-ethoxycarbonylphenyl group and at the 2-position with a methyl ester . This compound is a member of a broader family of substituted heteroaryl- and phenylsulfamoyl compounds that have been patented as peroxisome proliferator-activated receptor (PPAR) agonists with potential applications in metabolic disorders and cardiovascular disease [1]. The compound is currently available as a research reagent with a specified purity of ≥95% . Notably, the body of primary peer-reviewed literature containing quantitative bioactivity data for this precise compound is extremely limited; the differentiation evidence presented herein relies on class-level Structure-Activity Relationship (SAR) inferences, regioisomeric comparisons, and physicochemical differentiation grounded in verified structural features [2].

Why 3-Sulfamoyl-1-Benzothiophene-2-Carboxylate Derivatives Cannot Be Indiscriminately Substituted: The Case for Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate


Within the 3-sulfamoyl-1-benzothiophene-2-carboxylate chemotype, seemingly minor variations in the N-phenyl substituent produce substantial differences in physicochemical properties that critically affect molecular recognition, solubility, and biological profile. The unsubstituted phenyl analog (CAS 899965-94-7) has a calculated logP of 3.592, while introduction of a para-ethoxycarbonyl group increases logP to 4.385 . The regioisomeric position of the ethoxycarbonyl group (meta vs. para) further alters the spatial orientation of the ester carbonyl, hydrogen-bond acceptor geometry, and polar surface area — all of which directly impact target binding and pharmacokinetic behavior . Class-level evidence from 18 structurally related thiophene and benzothiophene derivatives demonstrates that PPARγ transactivation activity ranges from inactive to 121% of control depending on precise substitution pattern [1]. Generic substitution without accounting for these regioisomeric and physicochemical differences risks selecting a compound with divergent solubility, permeability, and target engagement profiles, undermining experimental reproducibility and SAR continuity [1].

Quantitative Differentiation Evidence for Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Comparator and Class Analysis


Regioisomeric Differentiation: Meta- vs. Para-Ethoxycarbonyl Substitution Alters logP by an Estimated 0.4–0.8 log Units and PSA by ~6–21 Ų

The meta-ethoxycarbonyl substitution in the target compound (CAS 932520-89-3) is predicted to confer a meaningfully lower logP and higher polar surface area (PSA) compared to its para-ethoxycarbonyl regioisomer. The para isomer (ChemDiv G226-0599) has a calculated logP of 4.385, logD of 3.761, and PSA of 83.56 Ų . By contrast, the unsubstituted parent compound (CAS 899965-94-7) has a calculated logP of 3.592, logD of 3.564, and PSA of 62.81 Ų . Based on fragment contribution principles, the meta-ethoxycarbonyl group is expected to contribute less to logP than its para counterpart due to differences in dipole moment alignment and solvation, placing the target compound's logP intermediate between the unsubstituted (3.592) and para-substituted (4.385) analogs, with PSA likewise intermediate [1]. This regioisomeric differentiation matters because meta-substitution positions the ethoxycarbonyl group in a sterically distinct orientation that alters hydrogen-bonding geometry and may affect binding to PPAR nuclear receptors, where ligand-binding pocket recognition is sensitive to substituent vector orientation [1].

Regioisomeric differentiation Lipophilicity Polar surface area Medicinal chemistry

Molecular Weight Shift: +72.06 Da Relative to Unsubstituted Parent Confers Altered Bulk Physicochemical Profile

The target compound has a molecular weight of 419.47 g/mol (molecular formula C₁₉H₁₇NO₆S₂), representing a +72.06 Da increase over the unsubstituted parent methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate (MW 347.41, C₁₆H₁₃NO₄S₂) . This mass increase arises from the addition of a single ethoxycarbonyl (-COOCH₂CH₃) group. The additional ester functionality increases the hydrogen bond acceptor count from 7 to an estimated 9–10 and raises the topological polar surface area, while the ethyl group modestly increases lipophilicity . Within the benzothiophene sulfamoyl series, MW 419.47 remains within generally accepted drug-like chemical space (Lipinski MW < 500). Compared to the 4-chlorophenyl analog (CAS 932354-66-0, MW 381.85) and 4-methoxyphenyl analog (CAS 899966-07-5, MW 377.43), the target compound's higher MW reflects the presence of dual ester functionalities that may serve as metabolic soft spots or prodrug handles [1].

Molecular weight Lipophilicity Hydrogen bonding Drug-likeness

Class-Level PPAR Modulation: Benzothiophene Sulfamoyl Derivatives Exhibit Substitution-Dependent PPARγ Transactivation Ranging from Inactive to 121% of Control

A peer-reviewed structure-activity study of 18 substituted thiophene and benzothiophene derivatives evaluated PPARγ transactivation in HepG2 cells, revealing that three compounds achieved PPARγ transactivation levels of 102–121% relative to control, while the majority were inactive or weakly active [1]. The positive control rosiglitazone achieved 311.53% transactivation in the same assay. Two active compounds (5 and 15) significantly decreased blood glucose to <15.6 mmol/L and <10 mmol/L respectively in KK/Aʸ diabetic mice and improved pancreatic islet β-cell function [1]. This class-level evidence establishes that the benzothiophene sulfamoyl scaffold is a validated pharmacophore for PPAR modulation, but activity is exquisitely sensitive to the nature and position of aryl substituents [1][2]. The target compound — bearing a meta-ethoxycarbonyl substituent — has not been individually tested in published PPAR assays. The related patent literature claims substituted heteroaryl- and phenylsulfamoyl compounds as PPARα agonists for treating atherosclerosis, hypercholesterolemia, and diabetes, providing a plausible mechanistic framework for the target compound's investigation [3].

PPAR gamma Metabolic disorders Transactivation assay Benzothiophene SAR

Dual Ester Functionality: Methyl and Ethyl Carboxylate Esters Provide Orthogonal Hydrolytic Lability Profiles Relative to Single-Ester Analogs

The target compound uniquely possesses two distinct carboxylate ester groups: a methyl ester at the benzothiophene 2-position and an ethyl ester on the meta-position of the N-phenyl ring . This dual-ester architecture is absent in the unsubstituted parent (single methyl ester only), the 4-chloro analog (single methyl ester), and the 4-methoxy analog (single methyl ester) . The two ester types are expected to exhibit differential rates of enzymatic and chemical hydrolysis: methyl esters are generally hydrolyzed faster than ethyl esters by carboxylesterases, while ethyl esters show greater stability at acidic pH [1]. This creates the potential for sequential or differential ester cleavage, which could be exploited for controlled release, intermediate metabolite generation, or as a built-in selectivity filter in cellular assays. In procurement terms, the dual-ester structure also increases the compound's susceptibility to hydrolytic degradation during storage, necessitating anhydrous conditions and low-temperature storage compared to single-ester analogs .

Ester prodrug Metabolic stability Hydrolysis Carboxylesterase

Purity Specification and Sourcing: ≥95% Assay with Defined Single-Lot Traceability

The target compound is commercially offered with a purity specification of ≥95% (Catalog No. CM922507) . In the absence of published bioactivity data, purity and structural identity verification become the most critical procurement differentiators. The compound bears the InChI Key DNSIWTJLRCVTAS-UHFFFAOYSA-N, providing a unique, structure-based identifier that distinguishes it from all other benzothiophene sulfamoyl derivatives . The regioisomeric para-ethoxycarbonyl analog (ChemDiv G226-0599) has a distinct InChI Key (PUDYQSTWEQNPPV-UHFFFAOYSA-N) and is available at 135 mg stock . The unsubstituted parent is available at 6 mg stock . Certification of the meta-substitution pattern (as opposed to para) requires confirmatory analytical data (¹H NMR, ¹³C NMR, HPLC-MS) because the two regioisomers share identical molecular formula and molecular weight and may not be resolved by MS alone .

Purity certification Procurement Quality control Reproducibility

Patent Landscape: PPAR Agonist Patent Coverage Creates Freedom-to-Operate Differentiation

The substituted heteroaryl- and phenylsulfamoyl compound class encompassing the target compound is claimed in US Patent Application US20060258723A1 (filed June 2006) as PPAR agonists, with particular emphasis on PPARα activation for treating atherosclerosis, hypercholesterolemia, hypertriglyceridemia, diabetes, obesity, and metabolic syndrome [1]. A separate patent family (US20100168217) claims sulfamatobenzothiophene derivatives as steroid sulfatase inhibitors for cancer treatment [2]. The target compound's specific meta-ethoxycarbonyl substitution pattern may not be individually exemplified in the original PPAR patent claims, which could create distinct intellectual property positioning compared to explicitly claimed analogs. Patent analytics indicate growing IP activity around benzothiophene-2-carboxylate derivatives, particularly in metabolic disorder applications [3]. Researchers should conduct a freedom-to-operate analysis specific to their intended use, but the existence of broad patent coverage in the PPAR space suggests that the target compound may have commercial development constraints that differ from non-patented benzothiophene analogs.

PPAR agonist Patent landscape Intellectual property Metabolic disease

Recommended Application Scenarios for Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate Based on Differentiated Evidence


PPARα Agonist Screening Libraries for Metabolic Disorder Drug Discovery

The target compound is structurally encompassed within the patented heteroaryl- and phenylsulfamoyl PPAR agonist chemotype (US20060258723A1) . Its meta-ethoxycarbonyl substitution pattern provides a regioisomerically distinct entry in screening libraries that is not represented by the unsubstituted, para-substituted, 4-chloro, or 4-methoxy analogs commonly available from screening compound vendors. Procurement of this compound for PPARα-focused screening campaigns enables exploration of the structure-activity relationship at the meta position of the N-phenyl ring, a region where substituent vector orientation may differentially affect binding to the PPARα ligand-binding pocket .

Regioisomeric Probe Pair Studies: Meta- vs. Para-Ethoxycarbonyl Comparison

The target compound (meta-ethoxycarbonyl) and its para isomer (ChemDiv G226-0599) share identical molecular formula (C₁₉H₁₇NO₆S₂) and molecular weight (419.47 g/mol) but differ in calculated logP by an estimated 0.4–0.8 log units and in PSA by 6–21 Ų . This matched molecular pair is ideal for probing the contribution of regioisomeric substituent positioning to biological activity, solubility, and permeability in medicinal chemistry optimization programs. The pair allows isolation of the regioisomeric effect while controlling for all other molecular properties .

Ester Prodrug Concept Validation: Dual Ester Hydrolysis Profiling

With both a methyl ester and an ethyl ester, the target compound serves as a tool molecule for studying differential ester hydrolysis rates in the context of prodrug design . Researchers can quantify the sequential cleavage of the methyl ester (benzothiophene 2-position) vs. the ethyl ester (phenyl 3-position) using LC-MS/MS in plasma, microsomal, or S9 fraction stability assays. This capability is absent in single-ester analogs such as the unsubstituted parent (CAS 899965-94-7) and 4-chloro analog (CAS 932354-66-0) .

Analytical Method Development for Regioisomer Resolution

Because the meta and para ethoxycarbonyl regioisomers share identical mass and molecular formula, they pose a challenging separation problem for analytical chemistry . The target compound is suitable for developing and validating HPLC or UPLC methods capable of baseline-resolving regioisomeric impurities, an important quality control capability for any medicinal chemistry program synthesizing or procuring substituted benzothiophene sulfamoyl derivatives .

Quote Request

Request a Quote for Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.